molecular formula C16H11IN2O3 B14446531 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- CAS No. 73972-90-4

1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl-

Cat. No.: B14446531
CAS No.: 73972-90-4
M. Wt: 406.17 g/mol
InChI Key: AGNRRJBOKXZEPL-UHFFFAOYSA-N
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Description

1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl-: is a chemical compound that belongs to the class of phthalazinediones. These compounds are known for their diverse biological and pharmacological activities. The structure of 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- includes a phthalazine ring system with an iodoacetyl and a phenyl group attached, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinedione derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential use in treating neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

  • Phthalhydrazide
  • 1,4-Phthalazinedione, 2,3-dihydro-
  • Phthalazine-1,4-dione

Comparison: 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- is unique due to the presence of the iodoacetyl and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in inhibiting acetylcholinesterase and better blood-brain barrier permeability .

Properties

CAS No.

73972-90-4

Molecular Formula

C16H11IN2O3

Molecular Weight

406.17 g/mol

IUPAC Name

2-(2-iodoacetyl)-3-phenylphthalazine-1,4-dione

InChI

InChI=1S/C16H11IN2O3/c17-10-14(20)19-16(22)13-9-5-4-8-12(13)15(21)18(19)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

AGNRRJBOKXZEPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2C(=O)CI

Origin of Product

United States

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